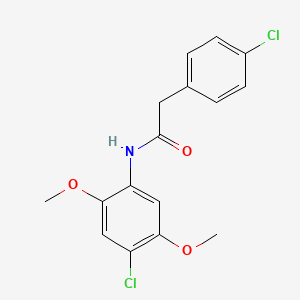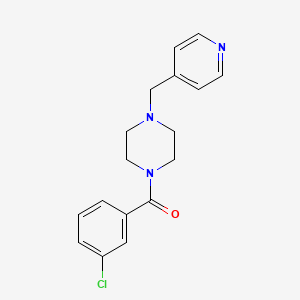![molecular formula C20H29N5O B5588411 3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)
3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like this typically involves multi-step reactions, starting from simpler molecules and progressively building up to the final structure. While specific details on the synthesis of this exact compound are scarce, methodologies similar to those used in the synthesis of related compounds involve condensation reactions, use of catalysts such as piperidine, and specific conditions tailored to protect functional groups or to promote the formation of desired bonds. For example, the synthesis of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes showcases a process involving condensation under specific conditions that could be analogous to steps in synthesizing our compound of interest (Vosooghi et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated through a combination of spectroscopic techniques, including IR, Mass, and NMR spectroscopy, which provide insights into the arrangement of atoms and the presence of specific functional groups. The crystal structure analysis might further reveal the spatial arrangement of atoms, intermolecular interactions, and conformational preferences, as seen in the synthesis and crystal structure studies of related heterocyclic compounds (Thimmegowda et al., 2009).
Chemical Reactions and Properties
The reactivity of our compound can be inferred from known behaviors of similar structures. It might undergo nucleophilic substitution reactions, given the presence of electrophilic carbon atoms adjacent to nitrogen or oxygen atoms. Additionally, the cyclopropyl group could impart unique reactivity under certain conditions, participating in ring-opening reactions or serving as a synthetic handle for further modifications. The compound's functionality suggests potential as a catalyst or intermediate in organic synthesis, akin to the use of 4-(N,N-Dimethylamino)pyridine hydrochloride in acylation reactions (Liu et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and structural characterization of compounds similar to the one have been explored, highlighting the importance of specific substituent groups in determining the compound's properties and potential applications. For instance, the synthesis of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes involves condensation reactions that could be analogous to the synthesis of the compound , indicating the versatility of dimethylamino groups in synthetic chemistry (Vosooghi et al., 2010).
Cytotoxic Activity
- Some compounds with structural similarities to the one mentioned have shown significant cytotoxic activities against human tumor cell lines, as determined by MTT assay. This suggests potential research applications of the compound in the field of oncology and the development of anticancer agents (Vosooghi et al., 2010).
Reactivity and Catalysis
- Research on derivatives of dimethylamino compounds has provided insights into their reactivity and potential as catalysts in organic synthesis. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for acylation reactions, which could be relevant to further functionalization of the compound (Liu et al., 2014).
Interaction with Biomolecules
- Theoretical studies on derivatives of phenothiazine, which share some structural features with the compound of interest, have provided insights into their interactions with biomolecules, potentially informing research on the biological activity and therapeutic applications of the compound (Al‐Otaibi et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[4-[4-cyclopropyl-5-[(dimethylamino)methyl]-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-23(2)14-19-21-22-20(25(19)17-6-7-17)16-8-10-24(11-9-16)13-15-4-3-5-18(26)12-15/h3-5,12,16-17,26H,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGPOLSXONYPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NN=C(N1C2CC2)C3CCN(CC3)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588346.png)

![N-[(2-chloro-3-pyridinyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5588355.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-morpholinamine](/img/structure/B5588360.png)
![4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588371.png)

![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)
![2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide](/img/structure/B5588397.png)
![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)


![2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5588425.png)
![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)
